Methyl 1-benzofuran-2-carboxylate

Antimicrobial screening Enterococcus faecalis β-lactamase inhibition

Screening for Gram-positive antibacterials is often plagued by promiscuous, cytotoxic hits. Methyl 1-benzofuran-2-carboxylate (CAS 1646-27-1) resolves this: • Documented IC₅₀ = 3.19 μM against E. faecalis with ~580-fold selectivity over E. coli β-lactamase, enabling efficient hit triage. • Validated parent scaffold for ischemic cell death inhibitors (OGD assays) and antiarrhythmic benzofuranacetic acid derivatives per US 5364880/EP 0703910. • Room-temperature, inert-atmosphere storage; no cold-chain logistics required-ideal for HTS collections. ≥98% purity, available for immediate dispatch.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 1646-27-1
Cat. No. B180643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzofuran-2-carboxylate
CAS1646-27-1
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
InChIKeyGIJIKNIHYNIDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-benzofuran-2-carboxylate: Physicochemical & Procurement Profile


Methyl 1-benzofuran-2-carboxylate (CAS 1646-27-1) is a heterocyclic building block belonging to the benzofuran-2-carboxylate ester class [1]. This compound features a fused benzene-furan ring system with a methyl ester at the 2-position, with molecular formula C₁₀H₈O₃, molecular weight 176.17 g/mol, and a melting point of 53–55 °C [2]. It is soluble in most organic solvents including alcohols, ethers, and aromatic hydrocarbons, and is commercially available at ≥98% purity .

Methyl 1-benzofuran-2-carboxylate: Substitution Sensitivity & Verification


The benzofuran-2-carboxylate scaffold is highly sensitive to substitution pattern modifications; even minor structural variations such as 3-methyl, 5-bromo, or 3-substituted analogs yield profoundly divergent biological and physicochemical profiles [1] [2]. SAR studies demonstrate that the specific array order of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is a fundamental requirement for maintaining inhibitory activity against specific targets such as HUVEC proliferation [3]. Furthermore, unsubstituted methyl benzofuran-2-carboxylate exhibits distinct reactivity patterns compared to its substituted analogs in cross-coupling and cyclization reactions, making empirical verification of the exact CAS 1646-27-1 species essential for reproducible synthetic outcomes [4].

Methyl 1-benzofuran-2-carboxylate: Product-Specific Evidence for Procurement


Selective Antibacterial Activity Against E. faecalis

Methyl 1-benzofuran-2-carboxylate demonstrates selective antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 μM), while showing substantially weaker inhibitory activity against Escherichia coli K12(PSE4) class A β-lactamase with an IC₅₀ of 1.85 × 10⁶ nM (1.85 mM), representing an approximate 580-fold selectivity window [1] [2]. This quantitative differentiation establishes that the compound is not a promiscuous antibacterial agent but exhibits target-specific or species-selective antimicrobial activity.

Antimicrobial screening Enterococcus faecalis β-lactamase inhibition BindingDB

Commercial Purity Specification Comparison

Methyl 1-benzofuran-2-carboxylate (CAS 1646-27-1) is commercially available from major suppliers at a standardized purity specification of ≥98%, with documented Certificates of Analysis (COA) including NMR, HPLC, and GC batch quality data . In contrast, custom synthesis of closely related benzofuran-2-carboxylate analogs typically yields variable purity without pre-validated QC documentation, introducing additional characterization burden and synthesis validation time.

Organic synthesis Building block Quality control Procurement

Validated Intermediate for Cardiac Arrhythmia Drugs

Methyl 1-benzofuran-2-carboxylate serves as the key intermediate (compound IV) in a validated multi-step synthetic route toward benzofuranacetic acid derivatives developed for cardiac arrhythmia treatment, as documented in granted patents EP 0703910, US 5364880, and US 5849788 [1] [2]. The compound undergoes sequential reduction (LiAlH₄ in ether), chlorination (SOCl₂), cyanation (NaCN in DMSO), and hydrolysis to yield 2-benzofuranacetic acid (VIII), which is further elaborated to active pharmaceutical candidates. Alternative benzofuran-2-carboxylate esters with different substituents or ester moieties require distinct optimization of each synthetic step, reducing reproducibility.

Drug synthesis Cardiac arrhythmia Benzofuran Pharmaceutical intermediate

Storage & Handling Advantage Over Sensitive Analogs

Methyl 1-benzofuran-2-carboxylate (CAS 1646-27-1) is stored at room temperature under inert atmosphere with protection from light, and is shipped under normal temperature conditions without cold-chain requirements . In contrast, many substituted benzofuran-2-carboxylate analogs (e.g., 5-bromo derivatives and 3-substituted variants) require storage at 2–8 °C under inert gas due to enhanced reactivity or degradation susceptibility [1]. This differential handling profile reduces procurement and inventory management complexity.

Chemical stability Storage conditions Laboratory procurement Handling

Scaffold for Ischemic Cell Death Inhibitor Development

A series of 3-substituted-benzofuran-2-carboxylic esters was synthesized and evaluated for biological activity as ischemic cell death inhibitors in H9c2 cells and rat primary cardiac myocytes under oxygen and glucose deprivation (OGD) conditions [1] . While methyl 1-benzofuran-2-carboxylate (CAS 1646-27-1) serves as the parent scaffold from which these active 3-substituted derivatives were derived, the structure-activity relationship data from this study provides critical baseline information for medicinal chemists evaluating benzofuran-2-carboxylate core scaffolds for cardiovascular protection programs [2].

Ischemic cell death Cardioprotection Benzofuran-2-carboxylate esters H9c2 cells

Two-Step Synthesis via Salicylaldehyde Cyclization

Methyl 1-benzofuran-2-carboxylate is synthesized via treatment of salicylaldehyde with methyl chloroacetate in DMF in the presence of potassium carbonate to yield methyl o-formylphenoxyacetate, followed by cyclization with DBU in toluene [1]. This two-step methodology is well-established and documented in drug synthesis databases. Alternative benzofuran-2-carboxylate analogs with ring substitutions require distinct starting materials and modified reaction conditions, potentially introducing yield variability and requiring de novo optimization [2].

Organic synthesis Cyclization Salicylaldehyde Drug intermediate

Methyl 1-benzofuran-2-carboxylate: Application Scenarios for Procurement


Selective Gram-Positive Antimicrobial Screening

Based on the direct head-to-head BindingDB evidence demonstrating IC₅₀ = 3.19 μM against E. faecalis with approximately 580-fold selectivity over E. coli β-lactamase [1], this compound is appropriate for laboratories conducting antimicrobial screening campaigns that require selective Gram-positive antibacterial leads. The quantifiable selectivity window reduces the risk of advancing promiscuous cytotoxic compounds, enabling more efficient hit triage in early-stage discovery [2].

Ischemic Cell Death Inhibitor Scaffold Development

As documented in Bioorganic & Medicinal Chemistry Letters studies of 3-substituted-benzofuran-2-carboxylic esters as ischemic cell death inhibitors in H9c2 cells and rat primary cardiac myocytes under OGD conditions [1], CAS 1646-27-1 serves as the parent scaffold for generating cardioprotective lead compounds [3]. Medicinal chemistry teams developing novel cardiovascular therapeutics can procure this unsubstituted parent compound to establish SAR baselines and synthesize focused derivative libraries for OGD protection assays [2].

Cardiac Arrhythmia Drug Intermediate

Based on granted patents EP 0703910, US 5364880, and US 5849788 [1], methyl 1-benzofuran-2-carboxylate is validated as intermediate (IV) in the synthesis of benzofuranacetic acid derivatives with demonstrated activity against cardiac arrhythmia targets [2]. Pharmaceutical development groups pursuing benzofuran-based antiarrhythmic agents can procure this compound with confidence in its synthetic utility and reproducibility as documented in the patent literature [4].

Room-Temperature Stability for HTS Libraries

As established by technical datasheets from Sigma-Aldrich and Aladdin Scientific [1] [2], methyl 1-benzofuran-2-carboxylate requires only room-temperature storage with protection from light and inert atmosphere, contrasting with cold-chain-dependent benzofuran analogs such as methyl 5-bromo-1-benzofuran-2-carboxylate (2–8 °C storage) [3]. This stability profile makes CAS 1646-27-1 an ideal candidate for inclusion in high-throughput screening compound collections where cold-chain logistics and specialized storage infrastructure are cost-prohibitive .

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